molecular formula C15H13BrO2 B8716453 2-[2-(4-bromophenyl)ethyl]benzoic Acid CAS No. 3973-52-2

2-[2-(4-bromophenyl)ethyl]benzoic Acid

Cat. No.: B8716453
CAS No.: 3973-52-2
M. Wt: 305.17 g/mol
InChI Key: IWJYTHFNMHRKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-bromophenyl)ethyl]benzoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-[2-(4-bromophenyl)ethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another method involves the direct condensation of benzoic acids with appropriate amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)ethyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, alkanes, and various aromatic derivatives.

Scientific Research Applications

2-[2-(4-bromophenyl)ethyl]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[2-(2-bromophenyl)ethyl]-
  • Benzoic acid, 2-[2-(4-chlorophenyl)ethyl]-
  • Benzoic acid, 2-[2-(4-fluorophenyl)ethyl]-

Uniqueness

2-[2-(4-bromophenyl)ethyl]benzoic Acid is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

3973-52-2

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H13BrO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18)

InChI Key

IWJYTHFNMHRKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfur dioxide (625 mL) was condensed into a large flask with a dry ice condenser to this flask was added TFA (10 mL) and bromine (2 equiv). When the solution temperature reached -50°, o-phenethylbenzoic acid was added. The reaction was stirred at -28° C. for 17 hours. The SO2 and excess bromine were evaporated off at room temperature over a 2 hour period leaving slightly yellow solid. A 30 g sample was dissolved in hot toluene-hexane (100 mL of 2:3) with a few mL of Et2O. The solution was cooled slowly to 10° C., and the product was isolated by filtration.
Quantity
625 mL
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10 mL
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toluene hexane
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100 mL
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